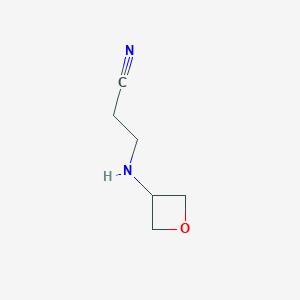
3-(Oxetan-3-ylamino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-ylamino)propanenitrile is a compound that features an oxetane ring, which is a four-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-ylamino)propanenitrile typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2-bis(bromomethyl) propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl) oxetan-3-yl) methanol, which can then be further reacted to form the desired compound . Another method involves the use of oxetane-3-one as a starting material, which undergoes various transformations to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-ylamino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxetan-3-one derivatives, amines, and various substituted oxetane compounds .
Scientific Research Applications
3-(Oxetan-3-ylamino)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Oxetane-containing compounds are explored for their potential as pharmaceutical agents due to their unique structural properties.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-ylamino)propanenitrile involves its interaction with molecular targets through its oxetane ring. The ring’s strained structure makes it a good candidate for ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Oximinooxetane: A precursor to various energetic oxetane derivatives.
Oxetan-3-one: A stable oxetane derivative used in medicinal chemistry.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-(oxetan-3-ylamino)propanenitrile |
InChI |
InChI=1S/C6H10N2O/c7-2-1-3-8-6-4-9-5-6/h6,8H,1,3-5H2 |
InChI Key |
OKBQYKAHDSGBEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















